molecular formula C10H18O2 B13085759 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13085759
M. Wt: 170.25 g/mol
InChI Key: ZBPXEMOXEOYACW-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde is a cyclohexane-based aldehyde derivative featuring a hydroxyethyl (-CH₂CH₂OH) and a methyl (-CH₃) substituent. This compound is structurally distinct due to the combination of these substituents, which influence its reactivity, stability, and applications in organic synthesis or industrial processes.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(2-hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9,11H,2-7H2,1H3

InChI Key

ZBPXEMOXEOYACW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CCO)C=O

Origin of Product

United States

Preparation Methods

Hydroformylation of Substituted Cyclohexenes

One of the primary synthetic routes to cyclohexane carbaldehydes involves hydroformylation of cyclohexene derivatives. This process adds a formyl group (-CHO) to the alkene, typically catalyzed by transition metal complexes such as rhodium or cobalt catalysts under syngas (CO/H2) atmosphere.

  • Procedure : Starting from 2-methylcyclohexene or related derivatives, hydroformylation introduces the aldehyde functionality at the 1-position of the ring. The reaction conditions (temperature, pressure, catalyst type) are optimized to favor the formation of the aldehyde over side products.
  • Advantages : This method allows direct installation of the aldehyde group on the cyclohexane ring with control over regioselectivity.
  • Considerations : The hydroxyl group on the 2-hydroxyethyl substituent is typically introduced in a subsequent step or protected during hydroformylation to prevent side reactions.

This approach is supported by patent literature describing hydroformylation of cyclohexenes to yield cyclohexanecarbaldehydes, which are valuable intermediates in pharmaceutical and fragrance syntheses.

Hydrogenation of Cyclohexenecarbaldehydes

An alternative route involves hydrogenation of 3-cyclohexen-1-carbaldehyde derivatives:

  • Procedure : The unsaturated aldehyde is hydrogenated using catalysts such as ruthenium under controlled conditions to saturate the ring while retaining the aldehyde group.
  • Outcome : This yields the cyclohexane ring with the aldehyde intact. Subsequent functionalization introduces the 2-hydroxyethyl and methyl groups.
  • Catalysts : Ruthenium catalysts are noted for their efficiency and selectivity in this hydrogenation step.

Dehydrogenation of Cyclohexanemethanol Derivatives

Dehydrogenation of cyclohexanemethanol or substituted analogs is another preparative method:

  • Procedure : Cyclohexanemethanol derivatives are oxidized to the corresponding aldehydes using dehydrogenation catalysts under mild conditions.
  • Advantages : This method can be used to prepare the aldehyde functionality from readily available alcohol precursors.
  • Challenges : Control is necessary to avoid over-oxidation to carboxylic acids.

Multi-Step Synthesis Incorporating Functional Group Transformations

Given the complexity of 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde, multi-step syntheses are often employed:

  • Step 1 : Introduction of the methyl substituent on the cyclohexane ring, often via alkylation or selective substitution.
  • Step 2 : Installation of the aldehyde group via hydroformylation or oxidation of alcohol precursors.
  • Step 3 : Attachment or formation of the 2-hydroxyethyl side chain, either by nucleophilic substitution or reduction of appropriate precursors.
  • Protection/Deprotection : Hydroxyl groups may be protected during aldehyde installation to prevent side reactions.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Hydroformylation of cyclohexenes Direct aldehyde formation High regioselectivity Requires catalyst optimization
Hydrogenation of cyclohexenecarbaldehydes Saturation of ring retaining aldehyde Efficient with Ru catalysts Multi-step for full substitution
Dehydrogenation of cyclohexanemethanol Oxidation of alcohol to aldehyde Uses accessible alcohol precursors Risk of over-oxidation
Multi-step synthesis with protection Stepwise functional group installation Flexible and precise More time-consuming and complex
Electrochemical functionalization Mild conditions, selective bond formation Emerging method, green chemistry Limited direct application data

Research Findings and Optimization Notes

  • Catalyst Selection : Ruthenium catalysts have demonstrated superior selectivity and activity in hydrogenation steps for cyclohexanecarbaldehyde derivatives.
  • Reaction Conditions : Temperature and pressure are critical in hydroformylation to maximize yield and minimize side reactions. Typical conditions involve moderate temperatures (80–120°C) and pressures (10–30 atm) of CO/H2.
  • Purification : Column chromatography on silica gel is commonly used to isolate the pure aldehyde compound after synthesis steps.
  • Functional Group Compatibility : Protecting groups for hydroxyl functions are recommended during aldehyde introduction to prevent undesired side reactions.
  • Scale-Up Considerations : Industrial synthesis favors catalytic hydroformylation and hydrogenation due to scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact favorably with biological targets, making it a candidate for developing drugs aimed at neurological disorders. The ability to cross the blood-brain barrier enhances its utility in central nervous system therapeutics.

Case Study: Neurological Disorders
A study demonstrated the effectiveness of derivatives of 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde in targeting specific receptors involved in neurodegenerative diseases. The compound's modification led to enhanced binding affinity and selectivity, showing promise for future drug candidates.

Material Science Applications

Polymer Chemistry
In polymer chemistry, this compound is used to synthesize advanced polymers with improved thermal stability and mechanical properties. This makes it valuable for high-performance materials used in various industrial applications.

Property Value
Thermal StabilityHigh
Mechanical StrengthEnhanced
Application AreasCoatings, adhesives

Cosmetic Industry

Cosmetic Formulations
The compound is incorporated into skincare products due to its moisturizing properties. It improves skin hydration and texture, making it beneficial for cosmetic manufacturers looking to enhance product efficacy.

Case Study: Skin Hydration Products
Research highlighted the incorporation of this compound into moisturizers, resulting in significantly improved skin hydration levels compared to controls without the compound. Clinical trials confirmed its safety and effectiveness.

Organic Electronics

Organic Semiconductors
this compound plays a role in producing organic semiconductors essential for flexible electronic devices. Its unique properties contribute to the development of lightweight and flexible materials that outperform traditional semiconductors.

Analytical Chemistry

Reagent Use
In analytical chemistry, this compound is utilized as a reagent in various techniques, aiding researchers in detecting and quantifying other compounds. Its role enhances the accuracy of chemical analyses across different fields of research.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Ethoxy-2-methylcyclohexane-1-carbaldehyde

  • Structure : Features an ethoxy (-OCH₂CH₃) group instead of hydroxyethyl.
  • Molecular Formula : C₁₀H₁₈O₂ (vs. likely C₁₀H₁₈O₂ for the target compound, assuming analogous substitution).
  • Key Differences :
    • The ethoxy group enhances lipophilicity compared to the polar hydroxyethyl group.
    • Reduced hydrogen-bonding capacity, leading to lower solubility in aqueous media.
    • Collision Cross-Section (CCS) Data (from analogous 1-ethoxycyclohexane-1-carbaldehyde in ):
Adduct CCS (Ų)
[M+H]⁺ 135.7
[M+Na]⁺ 146.2

These values suggest distinct ion mobility profiles compared to the hydroxyethyl variant .

1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde

  • Structure : Contains a methylpropenyl (-CH₂C(CH₃)=CH₂) substituent.
  • Molecular Weight : 166.26 g/mol (C₁₁H₁₈O).
  • Key Differences: The unsaturated propenyl group increases reactivity in addition reactions (e.g., Diels-Alder). Higher molecular weight compared to the hydroxyethyl variant (estimated ~182 g/mol for C₁₀H₁₈O₂).

(1R,2S)-2-Methylcyclohexane-1-carbaldehyde

  • Structure : Simplifies to a single methyl substituent.
  • Molecular Formula : C₈H₁₄O.
  • Lower molecular weight (126.20 g/mol) impacts volatility and boiling point. Stereochemical specificity ((1R,2S)) may influence chiral recognition in catalysis or pharmaceutical applications .

(E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde

  • Structure : Includes chlorine and hydroxymethylene (-CHOH) groups on a cyclohexene ring.
  • Molecular Formula : C₈H₉ClO₂.
  • Key Differences :
    • Chlorine substituent increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
    • Conjugated diene system (cyclohexene + hydroxymethylene) may participate in redox or cycloaddition reactions.
    • Higher oxidative instability compared to saturated cyclohexane derivatives .

trans-4-(1-Methylethyl)cyclohexane-1-carbaldehyde

  • Structure : Features an isopropyl (-CH(CH₃)₂) group at the 4-position.
  • Key Differences :
    • Steric hindrance from the bulky isopropyl group reduces accessibility of the aldehyde moiety.
    • Trans stereochemistry may favor specific conformations in solution or solid states.
    • Enhanced lipophilicity compared to hydroxyethyl variants .

2-Oxocyclohexane-1-carbaldehyde

  • Structure : Contains a ketone group adjacent to the aldehyde.
  • Molecular Formula : C₇H₁₀O₂.
  • Key Differences: The α-ketoaldehyde structure enables keto-enol tautomerism, influencing acidity and reactivity. Potential for condensation reactions (e.g., formation of hydrazones). Lower thermal stability due to competing oxidation pathways .

Stability and Degradation Insights

While direct data on 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde are sparse, highlights the degradation behavior of structurally related 1-(2-hydroxyethyl)pyrrolidone blends:

  • Thermal Degradation : Hydroxyethyl groups degrade to form pyrrolidine derivatives, with concentration declines of 10–20% over 14 days at 120°C.
  • Oxidative Degradation : Forms ammonia, NPYR (N-nitrosopyrrolidine), and carboxylic acids (e.g., acetic acid).
  • Implications : The hydroxyethyl substituent in the target compound may similarly undergo dehydration or oxidation under harsh conditions, necessitating stabilizers in industrial applications .

Biological Activity

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This activity is attributed to the presence of hydroxyl groups, which can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress in cells. Such properties are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

The aldehyde functional group may interact with enzymes through mechanisms such as covalent bonding or non-covalent interactions. For instance, studies on related aldehydes suggest potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity.

3. Modulation of Gene Expression

Compounds structurally related to this compound have been shown to influence epigenetic factors such as histone modification. This modulation can affect gene expression patterns, potentially leading to therapeutic outcomes in cancer treatment by reactivating silenced tumor suppressor genes.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at the University of Manchester evaluated the antioxidant capacity of various aldehydes, including derivatives of cyclohexane. The results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential use as a protective agent against oxidative stress .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers synthesized several analogs of this compound to assess their effects on key metabolic enzymes. The findings revealed that certain derivatives effectively inhibited lipase activity, which could be beneficial for managing lipid metabolism disorders .

Research Findings

Study Objective Findings Implications
University of ManchesterAssess antioxidant propertiesSignificant reduction in ROS levelsPotential use in oxidative stress-related diseases
Enzyme Inhibition StudyEvaluate metabolic enzyme interactionsEffective inhibition of lipase activityPossible application in lipid metabolism disorders

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